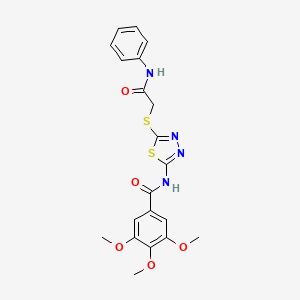

3,4,5-trimethoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O5S2/c1-27-14-9-12(10-15(28-2)17(14)29-3)18(26)22-19-23-24-20(31-19)30-11-16(25)21-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQKFRDZRWXJCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3,4,5-trimethoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel derivative that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The structure of the compound features a 1,3,4-thiadiazole ring, which is recognized for its ability to interact with various biological targets due to its mesoionic character. This allows it to cross cellular membranes effectively. The presence of the 3,4,5-trimethoxy group enhances its lipophilicity and potential bioactivity.

- Apoptosis Induction : Similar compounds have been shown to induce apoptosis through mitochondrial pathways involving cytochrome c release and caspase activation .

- Anticancer Activity : Thiadiazole derivatives exhibit significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, compounds with similar scaffolds have demonstrated effectiveness against leukemia and melanoma cells .

- Antimicrobial Properties : The thiadiazole moiety is associated with antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Biological Activity Overview

The biological activity of the compound can be summarized in the following table:

Case Studies

Several studies highlight the efficacy of compounds similar to this compound:

- Study on Anticancer Activity : A study demonstrated that thiadiazole derivatives significantly decreased the viability of human myeloid leukemia HL-60 cells by inducing apoptosis at concentrations as low as 10 µM .

- Antimicrobial Efficacy : Another investigation reported that certain thiadiazole derivatives exhibited MIC values lower than standard antibiotics against E. coli and S. aureus, indicating their potential as effective antimicrobial agents .

- Neuroprotective Effects : Research has indicated that some derivatives can protect against neurodegeneration by inhibiting acetylcholinesterase more effectively than established drugs like donepezil .

Scientific Research Applications

Antimicrobial Properties

Numerous studies highlight the antimicrobial capabilities of compounds containing the 1,3,4-thiadiazole moiety. For instance, derivatives possessing this structure have demonstrated promising antibacterial and antifungal activities. The incorporation of the thiadiazole ring into various molecular frameworks has led to enhanced efficacy against a range of pathogens. The biological potential of these derivatives suggests that they could serve as effective scaffolds for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of 3,4,5-trimethoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide are particularly noteworthy. Research indicates that compounds with a similar structure exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that certain 1,3,4-thiadiazole derivatives can inhibit cell proliferation in human liver carcinoma (HepG-2) and lung cancer (A-549) cell lines . This suggests that the compound may have potential as an anticancer agent through mechanisms that warrant further investigation.

Anti-inflammatory Effects

The anti-inflammatory properties associated with 1,3,4-thiadiazole derivatives have been documented in several studies. These compounds have been shown to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This activity makes them candidates for treating inflammatory diseases and conditions .

Central Nervous System Activity

Research has indicated that some thiadiazole derivatives possess central nervous system (CNS) depressant effects. This suggests potential applications in treating neurological disorders or conditions characterized by overactivity within the CNS . Further exploration into the structure-activity relationship could reveal specific modifications that enhance this activity.

Antiviral Activity

Compounds similar to this compound have also been evaluated for antiviral properties. Studies focusing on human T-cell lymphotropic virus type 1 (HTLV-1), which is linked to adult T-cell leukemia/lymphoma (ATLL), show promising results in terms of cytotoxicity against infected cell lines . This highlights the compound's potential in antiviral drug development.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves complex organic reactions that yield diverse derivatives with varied biological activities. The structure activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure can influence biological efficacy and toxicity profiles. Such insights are essential for optimizing lead compounds for therapeutic use .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for reproducibility and yield?

- Methodology : The compound’s core structure involves a 1,3,4-thiadiazole ring and benzamide scaffold. Key steps include cyclization using concentrated sulfuric acid (24 hours at 293–298 K) to form the thiadiazole moiety , and coupling reactions with substituted benzamides. Optimize reaction conditions (e.g., solvent choice, stoichiometry of reactants like isothiocyanate derivatives) to improve yields beyond 76% as reported in similar syntheses . Monitor reaction progress via TLC (chloroform:acetone, 3:1) and confirm purity via HPLC .

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodology : Use a combination of:

- 1H/13C NMR : Identify aromatic protons (δ 7.20–7.94 ppm for phenyl groups) and amide NH signals (δ 10.22–10.68 ppm) .

- IR spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and thioamide (C=S, ~1130 cm⁻¹) stretches .

- Mass spectrometry : Validate molecular weight (e.g., m/z 384 [M+H]+ for intermediates) .

- X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated for co-crystals of analogous thiadiazole derivatives .

Q. What preliminary biological assays are recommended for initial activity screening?

- Methodology : Prioritize assays based on structural analogs:

- Antimicrobial activity : Disk diffusion or MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Antioxidant potential : DPPH radical scavenging assays .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety thresholds .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for similar thiadiazole derivatives be resolved?

- Methodology : Analyze variables such as:

- Substituent effects : Compare activity trends between 3,4,5-trimethoxy vs. 2,4-dimethoxy benzamide derivatives .

- Assay conditions : Standardize parameters (e.g., pH, solvent/DMSO concentration) that influence solubility and bioactivity .

- Molecular modeling : Perform docking studies to predict binding affinities with targets like CYP enzymes or bacterial topoisomerases .

Q. What strategies enhance pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Methodology :

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve GI absorption, as seen in analogs with high bioavailability scores .

- Salt formation : Synthesize sodium or potassium salts of the carboxylic acid derivatives to enhance aqueous solubility .

- Metabolic profiling : Use liver microsome assays to identify vulnerable sites (e.g., methoxy groups susceptible to demethylation) .

Q. How do structural modifications to the thiadiazole or benzamide moieties affect biological activity?

- Methodology :

- SAR studies : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) at the phenylamino or thioethyl positions. For example:

- Replace the 3,4,5-trimethoxy benzamide with 2,4-dimethoxy analogs to evaluate antimicrobial potency .

- Introduce fluorine at the phenyl ring to enhance metabolic stability .

- Mechanistic assays : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to correlate structural changes with target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.